molecular formula C5H8ClNO B8478997 Cyclopropylchloroacetamide

Cyclopropylchloroacetamide

Cat. No.: B8478997
M. Wt: 133.57 g/mol
InChI Key: RVKREDUSDPZLSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopropylchloroacetamide is a synthetic organic compound characterized by a cyclopropyl ring fused to a chloroacetamide moiety (Cl-CH₂-CONH₂). This structure imparts unique reactivity and steric properties, making it valuable in pharmaceutical and agrochemical research.

Scientific Research Applications

Medicinal Chemistry

Cyclopropylchloroacetamide has been investigated for its potential as a pharmacological agent. Its structure allows for interactions with biological targets, making it suitable for drug development.

  • Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various pathogens, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)Activity Type
This compoundStaphylococcus aureus4.5 µg/mLBactericidal
This compoundEscherichia coli6.7 µg/mLBactericidal
This compoundCandida albicans8.3 µg/mLFungicidal

These results suggest that the compound could be developed into a therapeutic agent for treating infections caused by resistant strains of bacteria.

Biochemical Research

In biochemical studies, this compound has been shown to interact with various enzymes, influencing metabolic pathways:

  • Enzyme Inhibition : The compound acts as an inhibitor of specific cytochrome P450 enzymes, which are crucial for the metabolism of numerous drugs and endogenous compounds. This inhibition can alter drug metabolism and efficacy.
  • Cellular Effects : Research indicates that this compound affects cell signaling pathways related to inflammation and apoptosis, suggesting potential applications in treating inflammatory diseases and cancer.

Agricultural Applications

This compound is also being explored for its potential use in agriculture:

  • Herbicidal Properties : Preliminary studies suggest that the compound may possess herbicidal activity, making it a candidate for developing new herbicides that target specific weed species while minimizing damage to crops.

Case Study 1: Antimicrobial Efficacy

A study conducted on multidrug-resistant Staphylococcus aureus demonstrated that this compound retained activity against strains resistant to common antibiotics. The compound was administered in vitro, showing a reduction in bacterial load by over 90% at concentrations above the MIC.

Case Study 2: Antifungal Activity

Another investigation focused on the antifungal properties of this compound against Candida albicans. Results indicated that it not only inhibited growth but also induced morphological changes in fungal cells, suggesting a potential mechanism involving disruption of cellular integrity.

Q & A

Basic Research Questions

Q. What are the established synthesis routes for cyclopropylchloroacetamide, and how do reaction conditions influence yield?

this compound is typically synthesized via cyclopropanation of chloroacetamide derivatives using transition metal catalysts (e.g., palladium) or photochemical methods. Key variables include solvent polarity, temperature, and catalyst loading. For reproducibility, document reaction conditions rigorously (e.g., inert atmosphere, reflux time) and validate purity via HPLC or TLC . Yield optimization may require iterative adjustments to stoichiometry or catalyst selection, as detailed in protocols from Organic Syntheses or Journal of Organic Chemistry.

Q. Which spectroscopic techniques are recommended for characterizing this compound, and how should data be interpreted?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, with characteristic shifts for the cyclopropane ring (e.g., 1.0–2.5 ppm for protons). Infrared (IR) spectroscopy identifies carbonyl (C=O) stretches (~1650–1750 cm⁻¹). Mass spectrometry (MS) provides molecular ion validation. Always compare data to published spectra in databases like SciFinder or Reaxys, and include error margins for peak assignments .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Use fume hoods, nitrile gloves, and protective eyewear. Refer to Safety Data Sheets (SDS) for toxicity profiles. Store in airtight containers away from light and moisture. Implement spill containment protocols (e.g., neutralization with activated carbon) and dispose of waste via certified hazardous waste facilities. Regularly review OSHA guidelines and institutional safety manuals .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in novel reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) model transition states and electron density maps to predict regioselectivity. Software like Gaussian or ORCA can simulate ring strain effects on reaction pathways. Validate predictions with kinetic experiments (e.g., Arrhenius plots) and compare to analogous cyclopropane-containing compounds .

Q. What strategies resolve discrepancies in reported biological activity data for this compound?

Conduct meta-analyses of published IC₅₀ values, accounting for variables like cell line variability, assay protocols, and solvent effects. Use statistical tools (e.g., ANOVA, Bland-Altman plots) to identify outliers. Replicate key studies under controlled conditions and cross-validate with orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. How does the cyclopropane ring strain influence the compound’s stability under varying pH conditions?

Perform accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) across pH 2–12. Monitor degradation via HPLC-MS and quantify ring-opening products. Compare kinetic stability to non-cyclopropane analogs. Theoretical studies (e.g., molecular dynamics simulations) can correlate strain energy with hydrolytic susceptibility .

Q. What experimental approaches validate proposed reaction mechanisms involving this compound?

Isotopic labeling (e.g., ¹⁸O in carbonyl groups) tracks bond cleavage sites. Use stopped-flow NMR to capture intermediates. Kinetic isotope effects (KIE) and Hammett plots elucidate mechanistic pathways (e.g., nucleophilic vs. electrophilic attack). Publish raw data in supplementary materials for peer validation .

Q. Methodological Considerations

  • Data Presentation : Tabulate comparative yields, spectroscopic data, and stability metrics in standardized formats (e.g., IUPAC guidelines). Use error bars and confidence intervals in graphs .
  • Literature Review : Prioritize peer-reviewed journals (e.g., Journal of Medicinal Chemistry) and avoid non-validated sources. Cross-reference Chemical Abstracts Service (CAS) entries for synthesis protocols .
  • Collaboration : Consult crystallography experts for X-ray diffraction data or computational chemists for DFT validation .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Cyclopropaneacetamide Derivatives ()

The hydrochloride salt of Cyclopropaneacetamide, N-[(1S)-3-[2-[(4-methoxyphenyl)methyl]-1-oxo-2,8-diazaspiro[4.5]dec-8-yl]-1-phenylpropyl]- (CAS 832703-35-2) shares the cyclopropane core but features a complex spirocyclic system and aromatic substituents (Figure 1). Key differences include:

  • Structural Complexity : The spiro[4.5]decane system and methoxyphenyl groups suggest targeting of central nervous system (CNS) receptors, unlike the simpler Cyclopropylchloroacetamide.
  • Pharmacological Role : Likely designed for high-affinity binding to neuroreceptors due to its bulky substituents .
Parameter This compound Cyclopropaneacetamide Derivative (CAS 832703-35-2)
Core Structure Cyclopropyl + chloroacetamide Cyclopropane + spirocyclic diaza system
Functional Groups Chloro, amide Methoxyphenyl, amide, tertiary amine
Potential Application Intermediate synthesis CNS-targeted pharmaceuticals

Cyclopropyl Norfentanyl Hydrochloride ()

Cyclopropyl Norfentanyl Hydrochloride (Item No. 24061) is an opioid analog with a cyclopropylmethyl group attached to a norfentanyl backbone. Comparisons include:

  • Bioactivity : Unlike this compound, this compound exhibits μ-opioid receptor affinity, aligning with forensic applications for detecting synthetic opioid analogs .
  • Structural Divergence: The norfentanyl scaffold introduces a piperidine ring, absent in this compound, which is critical for opioid activity.
Parameter This compound Cyclopropyl Norfentanyl Hydrochloride
Core Structure Chloroacetamide Norfentanyl + cyclopropylmethyl
Key Application Chemical synthesis Forensic analysis, opioid research
Regulatory Status Research-only Controlled substance analog

tert-Butyl 2-[(Cyclopropylmethyl)amino]acetate Hydrochloride ()

This high-purity compound (CAS 1909327-88-3) serves as a versatile building block. Key contrasts:

  • Reactivity : The tert-butyl ester group enhances stability for storage, whereas this compound’s chloroacetamide may facilitate nucleophilic substitutions.
Parameter This compound tert-Butyl 2-[(Cyclopropylmethyl)amino]acetate HCl
Functional Groups Chloroacetamide Cyclopropylmethylamino, tert-butyl ester
Primary Use Reactive intermediate Pharmaceutical building block
Purity Not specified ≥95%

Properties

Molecular Formula

C5H8ClNO

Molecular Weight

133.57 g/mol

IUPAC Name

2-chloro-2-cyclopropylacetamide

InChI

InChI=1S/C5H8ClNO/c6-4(5(7)8)3-1-2-3/h3-4H,1-2H2,(H2,7,8)

InChI Key

RVKREDUSDPZLSO-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(C(=O)N)Cl

Origin of Product

United States

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